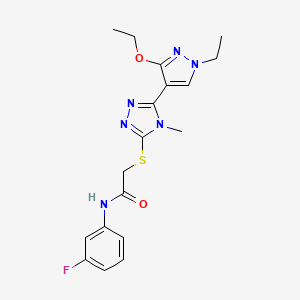

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN6O2S/c1-4-25-10-14(17(23-25)27-5-2)16-21-22-18(24(16)3)28-11-15(26)20-13-8-6-7-12(19)9-13/h6-10H,4-5,11H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFHLZFHWHZZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel synthetic derivative that combines pyrazole and triazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Pyrazole moiety : Known for its pharmacological significance.

- Triazole ring : Associated with various biological activities including anticancer effects.

- Thioether linkage : Enhances the stability and bioactivity of the compound.

The molecular formula is with a molecular weight of approximately 335.41 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:

In particular, the compound's mechanism of action may involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of cell cycle progression.

Antimicrobial Activity

The presence of the pyrazole moiety is linked to antimicrobial properties. Research indicates that similar compounds have demonstrated efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this compound have been investigated for other biological activities:

- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.

- Analgesic : Showing promise as a pain-reliever in preclinical models.

- Antioxidant : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 µg/mL, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Screening

Another research effort involved testing the compound against clinical isolates of bacteria. The results showed that it inhibited growth effectively at low concentrations, comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the triazole core, substituents on the pyrazole/pyridinyl rings, and the acetamide-linked aryl groups. Below is a detailed comparison with key analogs from recent literature:

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Fluorine-containing analogs (e.g., compound 9h ) exhibit enhanced anti-proliferative activity, likely due to increased electronegativity and membrane permeability.

- Bromophenyl and nitrophenyl groups (e.g., ) contribute to NLO properties, making them candidates for optoelectronic applications.

Synthetic Methodologies :

- The target compound’s synthesis likely involves alkylation of triazole-thiol intermediates (similar to methods in ), followed by coupling with 3-ethoxy-1-ethyl-pyrazole via nucleophilic substitution.

Structural Uniqueness :

- The 3-ethoxy-1-ethyl-pyrazole substituent distinguishes the target compound from analogs with simpler aryl or alkyl groups. This moiety may enhance metabolic stability or target selectivity compared to derivatives with phenyl or pyridinyl groups .

Biological Potential: While direct data on the target compound’s activity is absent, structurally related compounds (e.g., ) suggest plausible applications in oncology (kinase inhibition) or antimicrobial therapy.

Q & A

Basic: What are the optimized synthetic routes for 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

Hydrazinolysis of ethyl pyrazole carboxylates to form hydrazide intermediates.

Heterocyclization with aryl isothiocyanates under alkaline conditions to construct the triazole-thiol core.

Alkylation with chloroacetamide derivatives to introduce the fluorophenyl acetamide moiety .

Key Optimization Factors:

- Temperature: Controlled heating (60–80°C) during cyclization improves ring formation.

- Catalysts: Zeolite (Y-H) or pyridine enhances nucleophilic substitution efficiency .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) increase solubility of intermediates .

Yields range from 65–85% when conditions are tightly controlled .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Purpose | Key Observations | References |

|---|---|---|---|

| 1H/13C NMR | Confirm substituent positions and ring systems | Peaks for ethyl (δ 1.2–1.4 ppm), triazole (δ 8.1–8.3 ppm) | |

| IR Spectroscopy | Identify functional groups (e.g., C=O, S-H) | Stretching bands at 1680 cm⁻¹ (amide C=O) | |

| LC-MS | Verify molecular weight and purity | [M+H]+ ion matching theoretical m/z (~450 Da) | |

| TLC | Monitor reaction progress | Rf values consistent with intermediates |

Basic: How do structural features (e.g., triazole-thioether, fluorophenyl) influence its biological activity?

Methodological Answer:

- Triazole-Thioether Core: Enhances metal-binding capacity, potentially interfering with enzyme active sites (e.g., fungal cytochrome P450) .

- Fluorophenyl Group: Increases lipophilicity, improving membrane permeability. The meta-fluorine position minimizes steric hindrance for target binding .

- Ethoxy-Ethyl Pyrazole: Modulates solubility and metabolic stability by balancing hydrophobic/hydrophilic interactions .

Advanced: What strategies are recommended to modify the compound’s structure to enhance selectivity or reduce toxicity?

Methodological Answer:

- Substituent Replacement: Replace the ethoxy group with methoxy or trifluoromethoxy to alter electronic effects without compromising stability .

- Bioisosteric Swaps: Substitute the triazole-thioether with oxadiazole to test for retained activity with reduced hepatotoxicity .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) on the acetamide to improve oral bioavailability .

In silico tools (e.g., PASS Online) predict ADMET profiles to guide modifications .

Advanced: What mechanistic hypotheses explain its biological activity, and how can they be validated experimentally?

Methodological Answer:

Proposed Mechanisms:

- Antifungal Action: Inhibition of lanosterol 14α-demethylase via triazole coordination to heme iron .

- Anticancer Potential: Caspase-3 activation through ROS-mediated apoptosis, observed in analogues with similar triazole-thioether motifs .

Validation Strategies:

- Enzyme Assays: Test inhibition of purified CYP51 (fungal target) using UV-Vis spectroscopy to monitor heme disruption .

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to quantify oxidative stress .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC values for antifungal activity using CLSI guidelines) .

- Structural Analogues: Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl derivatives show 2–4x potency differences) .

- Cellular Context: Test across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .

Case Example:

A study reported IC50 = 8 µM (breast cancer) vs. 22 µM (colon cancer). Cross-validate using 3D tumor spheroids to mimic in vivo heterogeneity .

Advanced: What computational methods are effective for studying its target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to CYP51 (PDB: 1EA1). Prioritize poses with triazole-thioether near heme Fe .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD < 2 Å for valid binding .

- QSAR Models: Train models with descriptors like logP and polar surface area to predict activity of derivatives .

Advanced: How do structural modifications in analogues affect pharmacological profiles?

Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.